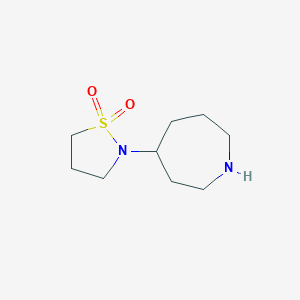

2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione

Beschreibung

2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione is a bicyclic organic compound featuring a thiazolidine-1,1-dione core fused with an azepane ring. Its molecular formula is C₈H₁₄N₂O₂S (as the free base; the hydrochloride salt is C₈H₁₆Cl₂N₄O) and a molecular weight of 255.15 g/mol (hydrochloride form) . The compound is cataloged under CAS RN EN300-109162 and is primarily utilized in medicinal chemistry research, particularly as a building block for drug discovery targeting G-protein-coupled receptors (GPCRs) or enzyme modulators.

Eigenschaften

Molekularformel |

C9H18N2O2S |

|---|---|

Molekulargewicht |

218.32 g/mol |

IUPAC-Name |

2-(azepan-4-yl)-1,2-thiazolidine 1,1-dioxide |

InChI |

InChI=1S/C9H18N2O2S/c12-14(13)8-2-7-11(14)9-3-1-5-10-6-4-9/h9-10H,1-8H2 |

InChI-Schlüssel |

CMZFPSHIDFFZJH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CCNC1)N2CCCS2(=O)=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of azepane with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The nitrogen and sulfur atoms in the thiazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used to study enzyme interactions and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiazolidine-1,1-dione Derivatives

Thiazolidine-1,1-dione derivatives are a versatile class of compounds with diverse pharmacological applications. Below is a detailed comparison of 2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Structural Flexibility vs. Rigidity :

- The azepane ring in the target compound introduces seven-membered ring flexibility , which may improve binding to larger protein pockets compared to rigid aromatic substituents (e.g., 3-chlorophenyl or 3-acetylphenyl derivatives) .

- In contrast, compounds like 2-(3-chlorophenyl)-1lambda6,2-thiazolidine-1,1-dione exhibit planar aromatic systems , favoring π-π stacking interactions but limiting adaptability in hydrophobic binding sites .

Solubility and Stability: Hydrochloride salts (e.g., azepan-4-yl and 4-(1-aminoethyl)phenyl derivatives) show enhanced aqueous solubility due to ionic character, though they require refrigeration for stability . The liquid state of 2-(3-aminopropyl)-1lambda6,2-thiazolidine-1,1-dione suggests lower melting point and higher volatility, advantageous for formulations requiring low viscosity .

Pharmacophore Diversity: The acetyl group in 2-(3-acetylphenyl)-4-methyl-1lambda6,2-thiazolidine-1,1-dione may act as a hydrogen-bond acceptor, enhancing target engagement in enzymes like kinases or acetyltransferases . The primary amine in 2-[4-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride enables covalent conjugation or salt bridge formation, useful in prodrug design .

This suggests shared challenges in optimizing reaction conditions for bulky substituents.

Research and Application Considerations

- Drug Discovery : The azepan-4-yl derivative’s flexibility makes it a candidate for allosteric modulators (e.g., FFAR1/FFAR4 targets) where conformational adaptation is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.